molecular formula C15H10O5 B1200754 3,6,4'-Trihydroxyflavone

3,6,4'-Trihydroxyflavone

Cat. No.: B1200754
M. Wt: 270.24 g/mol
InChI Key: QUPHEKFURGDWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6,4'-Trihydroxyflavone is a trihydroxy-substituted flavone, a class of plant-derived polyphenolic compounds recognized for their significant biological activities in scientific research. This compound is of particular interest for studies in biochemistry, pharmacology, and medicinal chemistry, especially in the investigation of cellular response mechanisms. Researchers utilize this compound and its analogs primarily to explore potent antioxidant and anti-inflammatory effects. Studies on similar trihydroxyflavones demonstrate their efficacy in scavenging cellular reactive oxygen species (ROS) and significantly suppressing the overexpression of key pro-inflammatory mediators, such as nitric oxide (NO) and IL-1β, in both two-dimensional (2D) and more physiologically relevant three-dimensional (3D) macrophage models . The specific positioning of the hydroxyl groups on the flavone backbone, such as at the 3, 6, and 4' positions, is a critical determinant of its bioactivity and mechanism, a key focus of structure-activity relationship (SAR) studies . Furthermore, flavonoids of this class are investigated for their potential as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a transcriptional factor that is a key regulatory element in glucose and lipid metabolism and an important therapeutic target . The compound is also noted for its role in antibacterial research, where hydroxylated flavones have shown moderate bacteriostatic activity against various Gram-positive and Gram-negative bacterial strains . As a research chemical, this compound serves as a valuable tool for probing fundamental biological pathways, including kinase inhibition, cytochrome P450 enzyme interactions, and antimutagenic activities . The product is supplied for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate safety precautions.

Properties

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

3,6-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-7-10(17)5-6-12(11)20-15/h1-7,16-17,19H

InChI Key

QUPHEKFURGDWME-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Flavonoids

Antioxidant Activity

Hydroxyl group positioning critically influences antioxidant efficacy. In DPPH radical scavenging assays, 3,6,4'-Trihydroxyflavone (EC50 = 0.33 μg/mL) outperforms non-fluorinated analogs like 3',4',5'-trimethoxyflavone (EC50 = 71.66 μg/mL) but is slightly less potent than its 3-fluorinated derivative (EC50 = 0.24 μg/mL). This highlights the role of electron-withdrawing groups (e.g., fluorine) and hydroxylation patterns in enhancing radical scavenging .

Table 1: Antioxidant Activity (DPPH Assay)

Compound EC50 (μg/mL)
Vitamin C (reference) 0.16 ± 0.03
This compound 0.33 ± 0.01
3-Fluoro-3',4',5'-trihydroxyflavone 0.24 ± 0.04
3',4',5'-Trimethoxyflavone 71.66 ± 0.04
Metabolism via UGT Enzymes

This compound undergoes 4'-O-glucuronidation by UGT1A1, a key metabolic pathway influencing its bioavailability. In contrast, 3,3',4'-Trihydroxyflavone is primarily metabolized via 3-O-glucuronidation. Kinetic studies show that this compound has a lower intrinsic clearance (CLmax = 0.18 μL/min/mg) compared to 3,3',4'-Trihydroxyflavone (CLmax = 0.45 μL/min/mg), indicating slower hepatic processing .

Table 2: Glucuronidation Kinetics

Compound Vmax (nmol/min/mg) S50 (μM) CLmax (μL/min/mg)
This compound 0.32 ± 0.05 1.8 ± 0.3 0.18 ± 0.02
3,3',4'-Trihydroxyflavone 0.67 ± 0.09 1.5 ± 0.2 0.45 ± 0.06
Enzyme Inhibition

However, both share a 4'-hydroxyl group, suggesting that this position may contribute to binding interactions in enzyme inhibition .

Neuroprotective Effects

This compound demonstrates neuroprotection against glutamate-induced excitotoxicity, comparable to the NMDA receptor antagonist MK801. This contrasts with 4',5,7-Trihydroxyflavone (apigenin) , which protects against Aβ-mediated oxidative damage in Alzheimer’s models. The 3-OH and 6-OH groups in this compound may enhance its ability to mitigate neuronal oxidative stress .

Key Structural Determinants of Bioactivity

  • 3-Hydroxyl Group : Enhances antioxidant and neuroprotective activity through radical stabilization and metal chelation .
  • 4'-Hydroxyl Group : Critical for UGT1A1-mediated glucuronidation and enzyme inhibition (e.g., α-glucosidase) .
  • 6-Hydroxyl Group : Unique to this compound; may confer distinct metabolic stability compared to analogs like apigenin (5,7,4'-OH) .

Preparation Methods

Chalcone Synthesis

The use of BF₃·Et₂O as a catalyst enhances electrophilic aromatic substitution, directing methoxy groups to the desired positions. Optimal conditions include:

  • Molar ratio : 1:1.2 (phenol:cinnamic acid chloride)

  • Temperature : 110–120°C

  • Reaction time : 15–20 minutes.

Cyclization Mechanism

Iodine acts as a mild oxidizing agent, facilitating the formation of the flavone’s pyran ring. DMSO serves as both solvent and oxidizing agent, stabilizing radical intermediates during cyclization. Key parameters:

  • Iodine concentration : 5–7 mol% relative to chalcone

  • Reflux duration : 2 hours

  • Workup : Precipitation in ice-water followed by sodium sulfite washing to remove residual iodine.

Demethylation Strategies

Selective demethylation is critical to preserve the 3,6,4'-hydroxyl pattern. Hydrobromic acid (47% in acetic acid) under reflux for 18 hours achieves near-complete demethylation while minimizing side reactions. Alternatives like boron tribromide (BBr₃) in dichloromethane have been explored but show lower regioselectivity.

Industrial-Scale Production and Purification

Scalability Challenges

Industrial synthesis requires modifications to accommodate batch processing:

  • Continuous flow reactors improve heat transfer during exothermic steps like chalcone formation.

  • Solvent recovery systems reduce costs associated with DMSO and acetic acid.

Purification Protocols

Crude 3,6,4'-THF is purified via:

  • pH-dependent solubility : Adjusting the solution to pH 7 with NaOH precipitates impurities, leaving the target compound in solution.

  • Acetone fractionation : Adding 8 volumes of acetone precipitates 3,6,4'-THF with >99% purity after repeated washing.

Table 1: Key Reaction Parameters and Yields

StepReagents/ConditionsYield (%)Purity (%)
Chalcone formationBF₃·Et₂O, 110°C, 15 min9195
CyclizationI₂/DMSO, 2 h reflux8792
Demethylation47% HBr/HOAc, 18 h reflux8590
Final purificationAcetone fractionation7899.25

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-demethylation : Prolonged exposure to HBr can remove additional methyl groups, necessitating strict time control.

  • Oxidative coupling : Residual iodine or oxygen in alkaline media may induce dimerization, as observed in related flavones.

Regioselectivity Control

The 3,6,4'-hydroxyl pattern arises from:

  • Steric effects : Methoxy groups at C-5 and C-7 hinder electrophilic attack at adjacent positions.

  • Electronic effects : Electron-donating methoxy groups direct demethylation to the less hindered C-3 and C-4' positions.

Comparative Analysis of Demethylation Agents

Table 2: Demethylation Efficiency

AgentConditions3,6,4'-THF Yield (%)Selectivity
HBr/HOAcReflux, 18 h85High
BBr₃/CH₂Cl₂−78°C, 4 h72Moderate
AlCl₃/EtSHReflux, 12 h68Low

Hydrobromic acid outperforms other agents due to its ability to protonate methoxy groups selectively while minimizing side reactions .

Q & A

Basic Research Questions

Q. Which UDP-glucuronosyltransferase (UGT) isoforms are primarily responsible for the glucuronidation of 3,6,4'-Trihydroxyflavone, and how is their selectivity determined?

  • Answer: UGT1A1 and UGT1A9 are the dominant isoforms for this compound glucuronidation, with UGT1A1 mediating 4'-O-glucuronidation (91 ± 10% contribution) and UGT1A9 primarily driving 3-O-glucuronidation. Selectivity is determined using recombinant UGT isoforms (e.g., UGT1A1, 1A3, 1A7) and pooled human liver microsomes (pHLM), followed by kinetic experiments and relative activity factor (RAF) analysis. Correlation studies with established UGT1A1 substrates (e.g., estradiol-3-glucuronide) further validate isoform specificity .

Q. What experimental models are used to characterize the glucuronidation kinetics of this compound?

  • Answer: Kinetic parameters (e.g., VmaxV_{\text{max}}, KmK_m) are derived from incubations with pHLM and recombinant UGT isoforms. Data are fitted to models such as Michaelis-Menten, substrate inhibition, or Hill equations using software like GraphPad Prism. Eadie-Hofstee plots are employed for diagnostic validation of model selection. Triplicate experiments ensure reproducibility, and intrinsic clearance (CLint=Vmax/KmCL_{\text{int}} = V_{\text{max}}/K_m) is calculated to compare enzymatic efficiency .

Q. How is the regioselectivity of glucuronidation (e.g., 3-O vs. 4′-O) confirmed for this compound?

  • Answer: Regioselectivity is confirmed via three methods: (1) β-D-glucuronidase hydrolysis to release aglycone, (2) UPLC/MS/MS to identify glucuronide mass (M+176M + 176 Da), and (3) UV spectral shifts. For example, 3-O-glucuronidation causes a 13–30 nm blue shift in the I-band (300–380 nm), while 4′-O-glucuronidation induces a smaller 5–10 nm shift .

Advanced Research Questions

Q. How do UGT1A1 polymorphisms (e.g., UGT1A128) influence the metabolic clearance of this compound in human liver microsomes?

  • Answer: Polymorphisms are evaluated using genotyped HLMs (e.g., UGT1A11/1, UGT1A11/28, UGT1A128/28). Activity correlation analysis in a bank of 12 HLMs reveals strong associations (R2>0.944R^2 > 0.944) between 4′-O-glucuronidation rates of this compound and UGT1A1-specific substrates (e.g., SN-38). Reduced activity in UGT1A128 variants highlights the impact of genetic variability on metabolic capacity .

Q. What methodologies are recommended to resolve discrepancies in kinetic data (e.g., substrate inhibition vs. Michaelis-Menten behavior)?

  • Answer: Discrepancies are addressed by:

  • Model Comparison: Fit data to multiple models (e.g., Michaelis-Menten, substrate inhibition) and select the best fit using statistical metrics (R², residual plots).
  • Enzyme Source Validation: Compare recombinant UGT isoforms with pHLM to isolate isoform-specific contributions.
  • Inhibitor Probes: Use selective UGT inhibitors (e.g., anti-UGT1A1 antibodies) to confirm kinetic trends .

Q. How can in vitro glucuronidation data for this compound be extrapolated to predict in vivo hepatic clearance?

  • Answer: Apply physiologically based pharmacokinetic (PBPK) modeling using parameters such as:

  • RAF Scaling: Scale recombinant UGT activity to pHLM using RAF values.
  • Inter-System Extrapolation Factors (ISEF): Account for differences in enzyme expression between recombinant systems and human tissue.
  • CLint{}_{\text{int}} and Fraction Metabolized (fmf_m): Estimate hepatic clearance via the well-stirred model, incorporating plasma protein binding and blood flow .

Q. What strategies optimize the detection and quantification of this compound glucuronides in complex biological matrices?

  • Answer: Use ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for high sensitivity. Calibrate glucuronide quantification using parent compound standards adjusted by conversion factors (e.g., molar extinction coefficients). Validate methods with β-glucuronidase hydrolysis and internal standards (e.g., propofol glucuronide) to control for matrix effects .

Methodological Considerations Table

Parameter Method Key Tools/Models References
UGT Isoform Identification Screening with recombinant UGTs and RAF analysisRecombinant UGT1A1, 1A9; pHLM
Kinetic Profiling Michaelis-Menten, substrate inhibition models; Eadie-Hofstee diagnosticsGraphPad Prism, UPLC/MS/MS
Regioselectivity Validation β-D-glucuronidase hydrolysis, UV spectral shiftsWaters ACQUITY™ UPLC, β-glucuronidase
Polymorphism Impact Genotyped HLMs (UGT1A128 variants)Correlation analysis with SN-38/estradiol glucuronidation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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